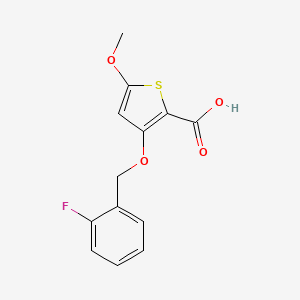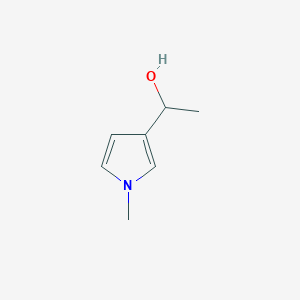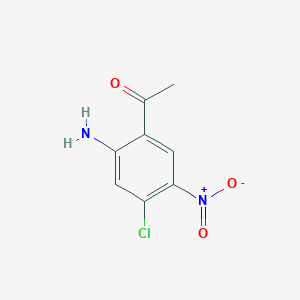
1-(3-Nitropyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of 2-ethylpyridine followed by oxidation. The reaction typically employs nitric acid as the nitrating agent and sulfuric acid as the catalyst. The resulting nitro compound is then subjected to reduction using reagents such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, yielding amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ethanol group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the ethanol group, making it less soluble and less reactive in certain chemical reactions.
2-Nitroethanol: Contains a nitro group and an ethanol group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
Uniqueness: 1-(3-Nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro group and the ethanol group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-(3-nitropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-5,10H,1H3 |
InChI Key |
CXYADAOLAGLHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





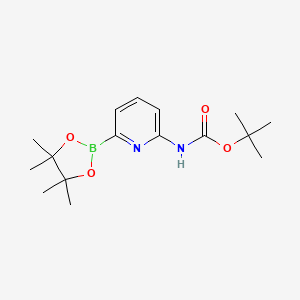
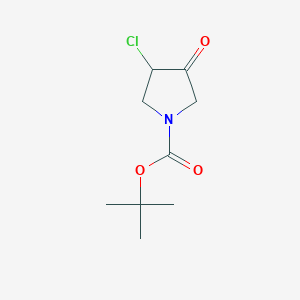
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
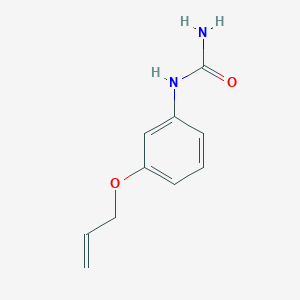
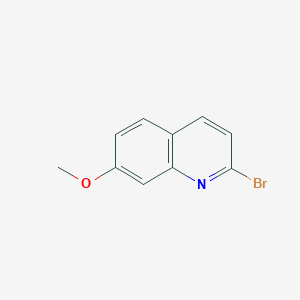
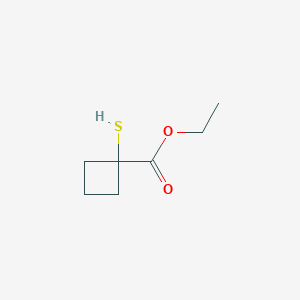
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
